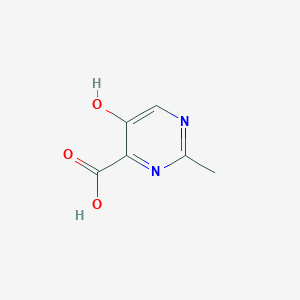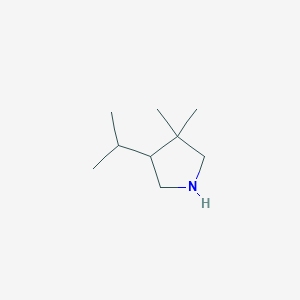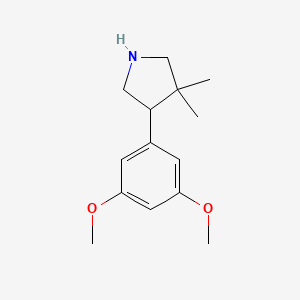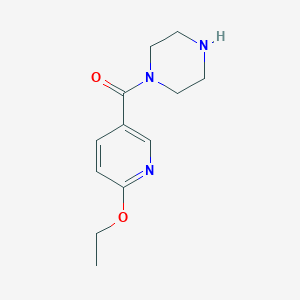
(1-(Aminomethyl)-3,3-dimethylcyclobutyl)methanol
Overview
Description
Aminomethanol or methanolamine is an amino alcohol with the chemical formula of H2NCH2OH . It has an amino group and an alcohol group on the same carbon atom, making it a hemiaminal . In aqueous solution, methanolamine exists in equilibrium with formaldehyde and ammonia .
Synthesis Analysis
Methanol is industrially generated from non-renewable fossil fuel sources . Biomass-derived syngas for methanol generation would be one such example . A study presents multi-variable analysis for prediction and optimization of the methanol yield from biomass-based syngas using a thermodynamic model .Molecular Structure Analysis
The molecular structure of a compound similar to the one you asked about, [1-(aminomethyl)cyclooctyl]methanol, contains total 33 bond(s); 12 non-H bond(s), 2 rotatable bond(s), 1 eight-membered ring(s), 1 primary amine(s) (aliphatic), 1 hydroxyl group(s), and 1 primary alcohol(s) .Chemical Reactions Analysis
Methanol is one of the promising species that have been investigated in the sonochemical and sonoluminescence domains . This substance is a widely used chemical that is mainly employed to produce various chemicals .Physical And Chemical Properties Analysis
Amines of low molar mass are quite soluble in water; the borderline of solubility in water is at five or six carbon atoms .Scientific Research Applications
Antiviral and Antitumoral Agents
The compound (1S,1'R)-cis-1-(3'-aminomethyl-2',2'-dimethylcyclobutyl)ethanol and its derivatives were utilized as precursors in the synthesis of cyclobutyl nucleoside analogues. These analogues displayed significant activity against respiratory syncytial virus and moderate activity against vaccinia virus, highlighting their potential as antiviral and antitumoral agents (A. R. Hergueta et al., 2001).
Analytical Chemistry Applications
In the field of analytical chemistry, derivatives of the target compound have been involved in the development of high-performance liquid chromatography (HPLC) methods for the determination of trace methanol in high-water-content samples, such as Chinese liquor medicine. This showcases the compound's utility in enhancing analytical methodologies (Chia-Chi Kuo et al., 2020).
Organic Synthesis
The direct N-monomethylation of aromatic primary amines using methanol as a methylating agent in the presence of a [Cp*IrCl2]2/NaOH system was achieved, demonstrating the compound's role in facilitating organic synthesis processes through efficient selectivities and low catalyst loading (Feng Li et al., 2012).
Sustainable Chemistry
Methanol was utilized for C1 functionalization of primary amines, showcasing N-formylation, N-methylation, and N,N-formylmethylation reactions via the dehydrogenation of methanol with a ruthenium-based catalyst. This illustrates the compound's application in sustainable chemistry through the selective functionalization of amines (Geunho Choi & S. Hong, 2018).
Nanoparticle Synthesis
In materials science, a hetero bicyclic compound resulting from the condensation reaction between benzil and tris(hydroxymethyl)aminomethane in methanol was used as a reducing and stabilizing agent for the preparation of zinc nanoparticles. This highlights the compound's role in the synthesis and characterization of novel nanomaterials (V. Pushpanathan & D. S. Kumar, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[1-(aminomethyl)-3,3-dimethylcyclobutyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)3-8(4-7,5-9)6-10/h10H,3-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXAUCCBQXOOPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(CN)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Aminomethyl)-3,3-dimethylcyclobutyl)methanol | |
CAS RN |
1489162-37-9 | |
| Record name | [1-(aminomethyl)-3,3-dimethylcyclobutyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



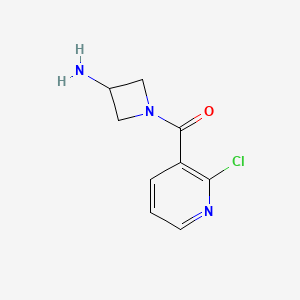

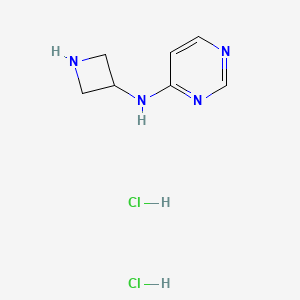
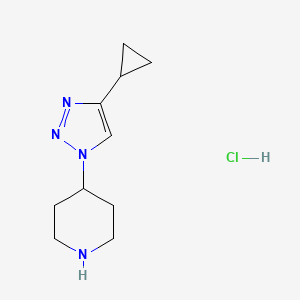
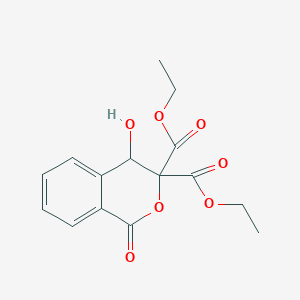
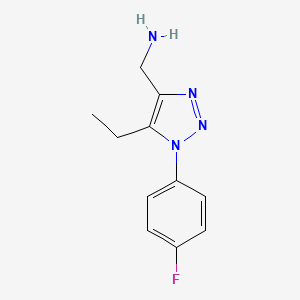
![1-[(2-chloro-6-fluorophenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1489252.png)
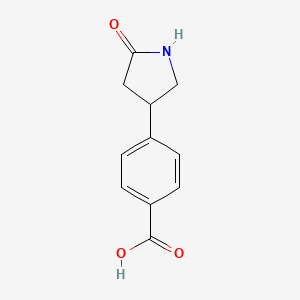
![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1489254.png)
